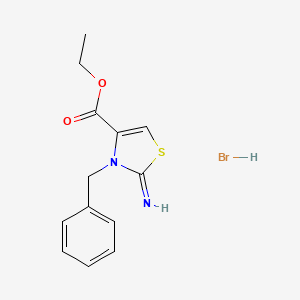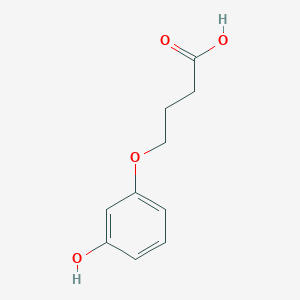
2-(Decyldisulfanyl)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Decyldisulfanyl)ethyl acrylate is an organic compound with the molecular formula C15H28O2S2 and a molecular weight of 304.51 g/mol . It is a derivative of acrylate, characterized by the presence of a decyldisulfanyl group attached to an ethyl acrylate moiety. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyldisulfanyl)ethyl acrylate typically involves the reaction of ethyl acrylate with decyldisulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Decyldisulfanyl)ethyl acrylate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The acrylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the acrylate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted acrylates with various functional groups.
Scientific Research Applications
2-(Decyldisulfanyl)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the modification of biomolecules for studying protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of adhesives, coatings, and sealants
Mechanism of Action
The mechanism of action of 2-(Decyldisulfanyl)ethyl acrylate involves its ability to undergo polymerization reactions. The acrylate group can participate in free radical polymerization, forming long polymer chains. The disulfide bond can undergo reversible cleavage and reformation, making it useful in dynamic covalent chemistry. This property allows for the creation of self-healing materials and responsive polymers .
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: Lacks the disulfide group, making it less versatile in dynamic covalent chemistry.
2-(Methyldisulfanyl)ethyl acrylate: Similar structure but with a shorter alkyl chain, affecting its physical properties and reactivity.
2-(Octyldisulfanyl)ethyl acrylate: Similar structure but with a different alkyl chain length, influencing its solubility and polymerization behavior.
Uniqueness
2-(Decyldisulfanyl)ethyl acrylate is unique due to its long alkyl chain and disulfide group, which confer specific properties such as enhanced hydrophobicity and the ability to form dynamic covalent bonds. These features make it particularly useful in applications requiring self-healing materials and responsive polymers .
Properties
IUPAC Name |
2-(decyldisulfanyl)ethyl prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2S2/c1-3-5-6-7-8-9-10-11-13-18-19-14-12-17-15(16)4-2/h4H,2-3,5-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTREABJMMDROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSSCCOC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[4-(iodomethyl)piperidin-1-yl]pyrimidine](/img/structure/B8266159.png)
